

Spectral properties of 5-Iodosalicylic acid (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 5-Iodosalicylic acid

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Spectral Properties of 5-Iodosalicylic Acid: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **5-Iodosalicylic acid**, a compound of interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Data Presentation

The spectral data for **5-Iodosalicylic acid** is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of **5-Iodosalicylic acid**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Carboxylic Acid (-COOH)	~11.4	Singlet (broad)	-
Aromatic Proton (H-6)	~8.04	Doublet	2.3
Aromatic Proton (H-4)	~7.78	Doublet of Doublets	8.7, 2.3
Aromatic Proton (H-3)	~6.82	Doublet	8.7
Hydroxyl (-OH)	Variable (broad)	Singlet (broad)	-

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be variable and are dependent on concentration and temperature.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for **5-Iodosalicylic acid** in DMSO-d₆ shows the following characteristic peaks:

Assignment	Chemical Shift (δ) in ppm
Carbonyl Carbon (-COOH)	~171.0
C-2 (C-OH)	~161.1
C-4	~142.6
C-6	~136.6
C-1 (C-COOH)	~120.5
C-3	~117.4
C-5 (C-I)	~80.6

Infrared (IR) Spectroscopy

The IR spectrum of **5-Iodosalicylic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3200-2500	Broad, Strong
O-H Stretch (Phenolic)	~3100	Broad, Medium
C=O Stretch (Carboxylic Acid)	~1670	Strong
C=C Stretch (Aromatic)	~1600, ~1470	Medium-Strong
C-O Stretch (Phenolic)	~1290	Strong
O-H Bend (Carboxylic Acid)	~1430	Medium
C-I Stretch	~600	Medium

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **5-Iodosalicylic acid** provides information about its molecular weight and fragmentation pattern. The molecular formula is C₇H₅IO₃ and the molecular weight is approximately 264.02 g/mol .[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
264	High	Molecular Ion [M] ⁺
246	Moderate	[M - H ₂ O] ⁺
218	Moderate	[M - H ₂ O - CO] ⁺ or [M - COOH] ⁺
121	High	[I-C ₆ H ₄ -OH] ⁺
93	High	[C ₆ H ₅ O ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A small amount of **5-Iodosalicylic acid** (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be required compared to ^1H NMR due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy (ATR)

- **Sample Preparation:** A small amount of the solid **5-Iodosalicylic acid** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal using a pressure clamp to ensure good

contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

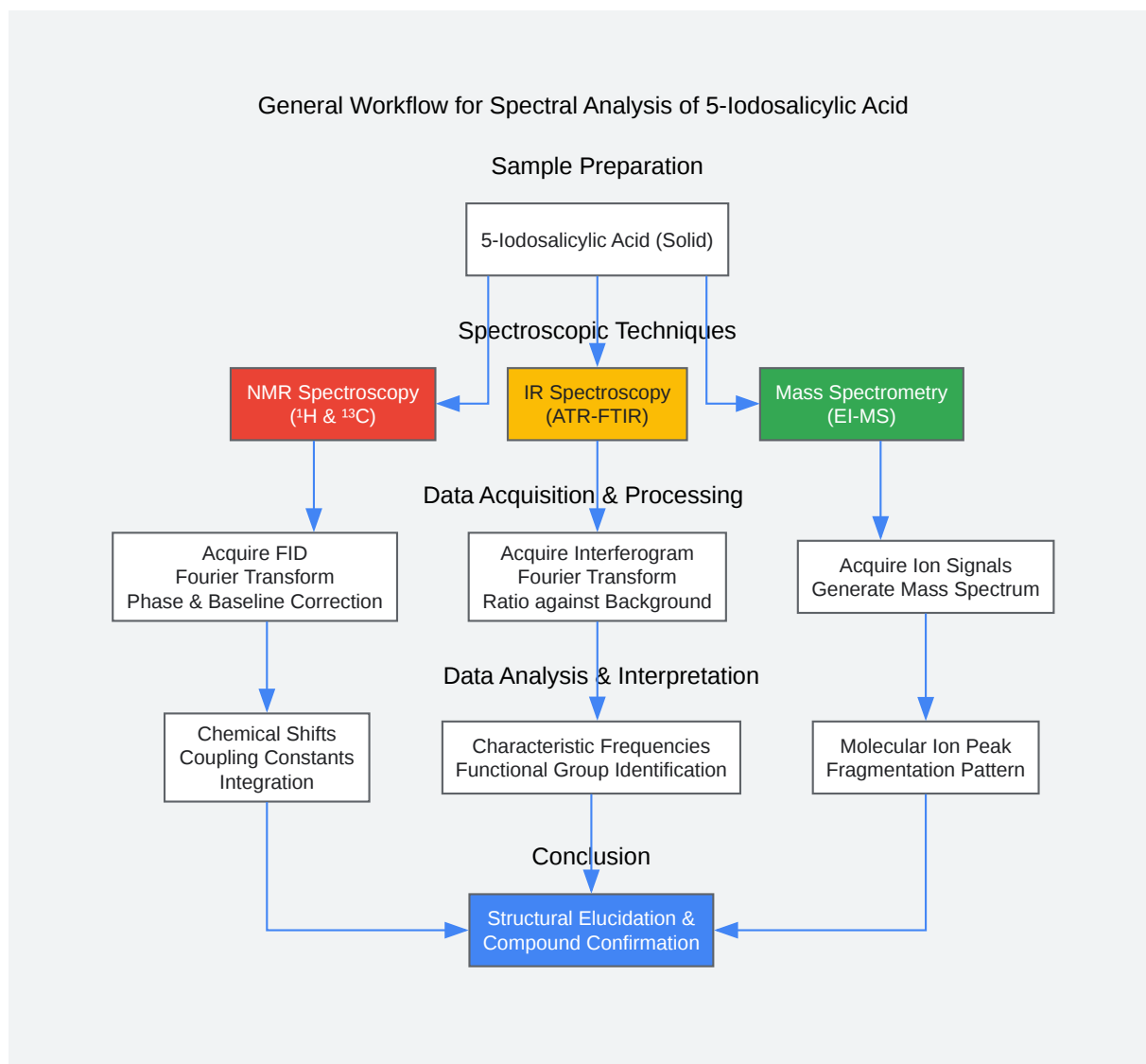
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to induce vaporization.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **5-Iodosalicylic acid**.



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Caption: Workflow for the spectral analysis of **5-Iodosalicylic acid**.

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References

- 1. chem.uiowa.edu [chem.uiowa.edu]
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